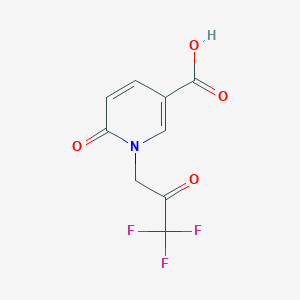

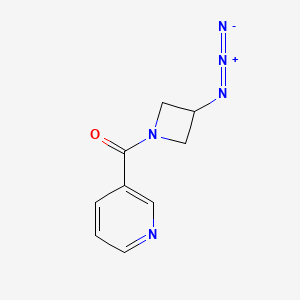

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Overview

Description

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide (EODPC-5-HBr) is an important organic compound used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, as well as in various biochemical and physiological studies.

Scientific Research Applications

Pharmaceutical Applications

Dihydropyrimidin-2 (1 H )-ones/thiones (DHPMs), which are related to the compound , are important heterocyclic compounds due to their excellent biological activities. They have been widely utilized in pharmaceutical applications .

Antitumor Activity

DHPMs exhibit significant biological properties such as antitumor activity . This makes them a potential candidate for the development of new cancer therapies.

Antibacterial Activity

DHPMs also have antibacterial properties , which could be harnessed for the development of new antibiotics or antibacterial agents.

Antiviral Activity

The antiviral activity of DHPMs suggests that they could be used in the treatment of various viral infections.

Anti-inflammatory Activity

DHPMs have anti-inflammatory activities , which could be beneficial in the treatment of conditions characterized by inflammation.

Neuroprotective and Anti-neuroinflammatory Agents

A study has shown that triazole-pyrimidine hybrids, which are related to the compound , have promising neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as treatments for neurodegenerative diseases.

Anti-epileptic Action

Dihydropyrimidines, which have a structural similarity to phenobarbital, have shown promise of anti-epileptic action . This suggests potential applications in the treatment of epilepsy.

Intramolecular Charge Transfer (ICT)

Pyrimidine can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle . This could have applications in the development of new materials with unique electronic properties.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide are the human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide interacts with its targets, leading to promising neuroprotective and anti-inflammatory properties . The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotection and anti-inflammatory effects .

Result of Action

The result of the compound’s action is the neuroprotective and anti-inflammatory effects on human microglia and neuronal cells . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 .

properties

IUPAC Name |

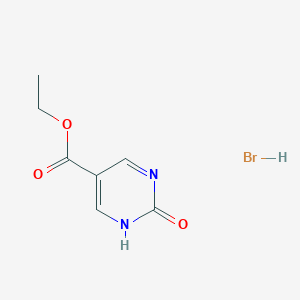

ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORBZXGYPBSNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741656 | |

| Record name | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide | |

CAS RN |

91978-81-3 | |

| Record name | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.